molecular formula C12H12O4 B13200670 6-Propoxy-benzofuran-2-carboxylic acid

6-Propoxy-benzofuran-2-carboxylic acid

Cat. No.: B13200670
M. Wt: 220.22 g/mol
InChI Key: PQTCBHPLRXGNLP-UHFFFAOYSA-N
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Description

6-Propoxy-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C12H12O4. . The compound is characterized by a benzofuran ring substituted with a propoxy group at the 6th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxy-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate alkylating agents. For instance, the reaction of 2-hydroxyacetophenone with propyl bromide in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include steps such as esterification, cyclization, and purification through recrystallization or chromatography to obtain high-purity products suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 6-Propoxy-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

6-Propoxy-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Propoxy-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

    Benzofuran-2-carboxylic acid: Lacks the propoxy group at the 6th position.

    6-Methoxy-benzofuran-2-carboxylic acid: Contains a methoxy group instead of a propoxy group at the 6th position.

Uniqueness: 6-Propoxy-benzofuran-2-carboxylic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

6-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-2-5-15-9-4-3-8-6-11(12(13)14)16-10(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,13,14)

InChI Key

PQTCBHPLRXGNLP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O

Origin of Product

United States

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